N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 136679-06-6
VCID: VC0159744
InChI: InChI=1S/C6H9N3O2/c1-4-3-5(6(10)8-11)9(2)7-4/h3,11H,1-2H3,(H,8,10)
SMILES: CC1=NN(C(=C1)C(=O)NO)C
Molecular Formula: C6H9N3O2
Molecular Weight: 155.157

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

CAS No.: 136679-06-6

Cat. No.: VC0159744

Molecular Formula: C6H9N3O2

Molecular Weight: 155.157

* For research use only. Not for human or veterinary use.

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide - 136679-06-6

Specification

CAS No. 136679-06-6
Molecular Formula C6H9N3O2
Molecular Weight 155.157
IUPAC Name N-hydroxy-2,5-dimethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C6H9N3O2/c1-4-3-5(6(10)8-11)9(2)7-4/h3,11H,1-2H3,(H,8,10)
Standard InChI Key RGSGMYMLXOLAMO-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C(=O)NO)C

Introduction

Chemical Identity and Structure

Nomenclature and Basic Properties

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide is identified by its CAS Registry Number 136679-06-6 and is also known by its IUPAC name N-hydroxy-2,5-dimethylpyrazole-3-carboxamide. This compound belongs to the broader family of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in their ring structure. With a molecular formula of C6H9N3O2 and a molecular weight of 155.157 g/mol, it is classified as a low molecular weight organic compound.

The compound's structure consists of a pyrazole core with methyl substituents at positions 1 and 3, and a hydroxycarboxamide functional group at position 5. This specific arrangement of functional groups contributes to its unique chemical properties and potential applications in various scientific domains.

Structural Identifiers and Representations

Various structural identifiers are used to uniquely represent N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide in chemical databases and literature, facilitating its identification and study. These identifiers are essential for computational chemistry, database searches, and chemical inventory management.

Table 1: Structural Identifiers of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide

Identifier TypeValueSource
CAS Number136679-06-6
Molecular FormulaC6H9N3O2
Molecular Weight155.157 g/mol
Standard InChIInChI=1S/C6H9N3O2/c1-4-3-5(6(10)8-11)9(2)7-4/h3,11H,1-2H3,(H,8,10)
Standard InChIKeyRGSGMYMLXOLAMO-UHFFFAOYSA-N
SMILES NotationCC1=NN(C(=C1)C(=O)NO)C

Structural Characteristics and Functional Groups

Core Structure and Key Functional Groups

The molecular architecture of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide features several key structural elements that define its chemical behavior and potential interactions:

  • Pyrazole Ring: The central five-membered heterocyclic ring contains two adjacent nitrogen atoms (positions 1 and 2), creating an aromatic system that contributes to the compound's stability and reactivity patterns. Pyrazole rings generally exhibit aromatic character with a delocalized π-electron system.

  • Methyl Substituents: Two methyl groups are positioned at the 1 and 3 positions of the pyrazole ring. These alkyl groups influence the electronic distribution within the molecule and contribute to its lipophilicity and steric properties. The N-methyl group at position 1 prevents tautomerization that would typically occur in unsubstituted pyrazoles.

  • Hydroxycarboxamide Group: The C(=O)NOH functionality at position 5 is perhaps the most distinctive feature of this compound. This group combines amide and hydroxylamine characteristics, creating a moiety with unique hydrogen bonding capabilities and reactivity.

Structural Implications for Chemical Properties

The specific arrangement of functional groups in N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboxamide has significant implications for its chemical behavior:

Table 2: Structural Elements and Their Chemical Implications

Structural ElementPositionChemical ImplicationsPotential Interactions
Pyrazole RingCoreProvides aromatic stabilityπ-π stacking, potential coordination with metal ions
N-Methyl GroupPosition 1Blocks NH tautomerism, increases lipophilicityHydrophobic interactions
C-Methyl GroupPosition 3Electron-donating, affects ring electronicsSteric effects, hydrophobic interactions
HydroxycarboxamidePosition 5Hydrogen bond donor/acceptor capabilityMultiple H-bonding interactions, potential for further derivatization

The presence of the hydroxycarboxamide group is particularly significant, as it provides multiple sites for hydrogen bonding interactions. The NH and NOH moieties can serve as hydrogen bond donors, while the carbonyl oxygen can function as a hydrogen bond acceptor. This arrangement enables the molecule to engage in various intermolecular interactions, potentially influencing its behavior in biological systems and chemical reactions.

Chemical Reactivity and Synthesis

Research AreaPotential FocusRelevance of Compound Structure
Medicinal ChemistryEnzyme inhibition studiesHydroxycarboxamide group as potential pharmacophore
Materials ScienceCoordination polymersPyrazole and hydroxycarboxamide as metal-binding sites
Synthetic MethodologyBuilding block developmentDerivatization pathways for complex heterocycle synthesis
Supramolecular ChemistryHydrogen bonding networksMultiple H-bond donor/acceptor sites

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